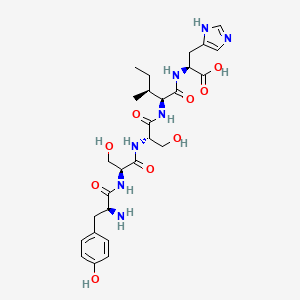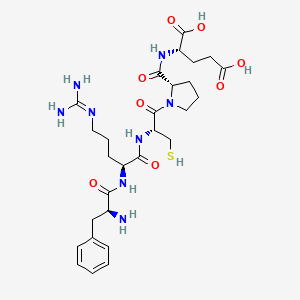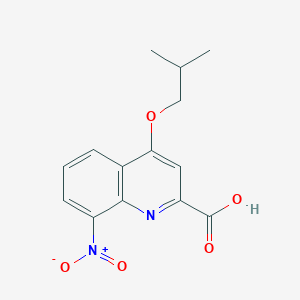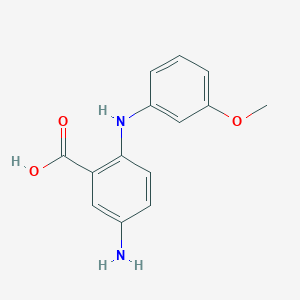
4-Amino-1,3-selenazol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,3-selenazol-2(5H)-one: is an organoselenium compound characterized by the presence of selenium in its heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-selenazol-2(5H)-one typically involves the cyclization of appropriate selenourea derivatives. One common method includes the reaction of selenourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety in handling selenium compounds.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-selenazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazole ring to more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenazole derivatives.
Substitution: Various substituted selenazole derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1,3-selenazol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antioxidant or anticancer agent.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 4-Amino-1,3-selenazol-2(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its selenium atom. The exact pathways involved can vary, but the compound’s ability to undergo redox reactions is a key feature.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3-thiazol-2(5H)-one: Similar structure but contains sulfur instead of selenium.
4-Amino-1,3-oxazol-2(5H)-one: Contains oxygen instead of selenium.
4-Amino-1,3-imidazol-2(5H)-one: Contains nitrogen instead of selenium.
Uniqueness
4-Amino-1,3-selenazol-2(5H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes it particularly valuable in various applications.
Properties
CAS No. |
832133-96-7 |
|---|---|
Molecular Formula |
C3H4N2OSe |
Molecular Weight |
163.05 g/mol |
IUPAC Name |
4-amino-5H-1,3-selenazol-2-one |
InChI |
InChI=1S/C3H4N2OSe/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |
InChI Key |
SNIAFIMRJZKNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=O)[Se]1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
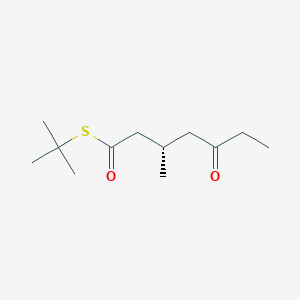
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
